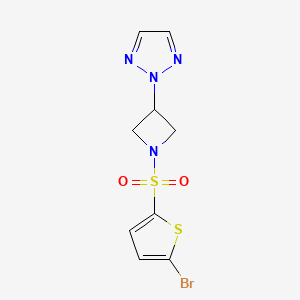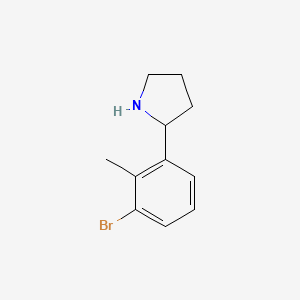
2-(3-Bromo-2-methylphenyl)pyrrolidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“2-(3-Bromo-2-methylphenyl)pyrrolidine” is a chemical compound with the CAS number 1270352-84-5 . It is a useful research chemical and is part of the pyrrolidine class of compounds . Pyrrolidines are five-membered nitrogen heterocycles widely used by medicinal chemists to obtain compounds for the treatment of human diseases .
Molecular Structure Analysis
The molecular structure of “this compound” is characterized by a five-membered pyrrolidine ring attached to a phenyl ring with a bromo and a methyl substituent . The pyrrolidine ring contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization .Wissenschaftliche Forschungsanwendungen
2-(3-Bromo-2-methylphenyl)pyrrolidine has been widely used in scientific research due to its unique chemical and physical properties. It has been used as a building block for the synthesis of various compounds, including pharmaceuticals and agrochemicals. It has also been used as a ligand in the development of new catalysts for organic reactions.
Wirkmechanismus
Target of Action
The compound “2-(3-Bromo-2-methylphenyl)pyrrolidine” belongs to the class of pyrrolidine derivatives . Pyrrolidine is a five-membered nitrogen heterocycle that is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The primary targets of pyrrolidine derivatives are often proteins, and the specific target can vary depending on the functional groups attached to the pyrrolidine ring .
Mode of Action
The mode of action of “this compound” is likely to involve binding to its target protein, leading to changes in the protein’s function . The pyrrolidine ring contributes to the stereochemistry of the molecule, and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .
Biochemical Pathways
The specific biochemical pathways affected by “this compound” would depend on its target protein. Pyrrolidine derivatives have been reported to have target selectivity, affecting various biological pathways .
Result of Action
The molecular and cellular effects of “this compound” would depend on its mode of action and the biochemical pathways it affects. These effects could range from changes in cellular signaling to alterations in cell function or viability .
Action Environment
The action, efficacy, and stability of “this compound” can be influenced by various environmental factors. These could include the physiological environment within the body, such as pH and temperature, as well as external factors such as storage conditions .
Vorteile Und Einschränkungen Für Laborexperimente
2-(3-Bromo-2-methylphenyl)pyrrolidine has several advantages for use in laboratory experiments. It is readily available, easy to handle, and has a long shelf life. However, it is also relatively expensive compared to other reagents, which can limit its use in some experiments.
Zukünftige Richtungen
There are several future directions for the use of 2-(3-Bromo-2-methylphenyl)pyrrolidine in scientific research. One potential area of research is the development of new catalysts for organic reactions. Another area of research is the synthesis of new pharmaceuticals and agrochemicals using this compound as a building block. Additionally, more research is needed to fully understand the mechanism of action and biochemical and physiological effects of this compound.
Conclusion:
In conclusion, this compound is a unique organic compound that has been widely used in scientific research. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of this compound in various fields of science.
Synthesemethoden
The synthesis of 2-(3-Bromo-2-methylphenyl)pyrrolidine involves the reaction of 3-bromo-2-methylbenzaldehyde with pyrrolidine in the presence of a catalyst. This reaction results in the formation of the desired product, which can be purified and isolated using standard laboratory techniques.
Safety and Hazards
The safety data sheet for similar compounds indicates that they are considered hazardous by the 2012 OSHA Hazard Communication Standard . They may cause acute oral toxicity, skin corrosion/irritation, serious eye damage/eye irritation, skin sensitization, germ cell mutagenicity, and specific target organ toxicity (single exposure), with the respiratory system being a target organ .
Eigenschaften
IUPAC Name |
2-(3-bromo-2-methylphenyl)pyrrolidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BrN/c1-8-9(4-2-5-10(8)12)11-6-3-7-13-11/h2,4-5,11,13H,3,6-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMSYXCYQFFDZBY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Br)C2CCCN2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BrN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-(4-chlorobenzyl)-2-(2-methylbenzyl)-2,3-dihydrobenzo[f][1,2,5]thiadiazepin-4(5H)-one 1,1-dioxide](/img/structure/B2949879.png)
![Tert-butyl 3-[3-(2-nitroanilino)propanoylamino]propanoate](/img/structure/B2949880.png)
phenyl]methyl})amine](/img/structure/B2949881.png)

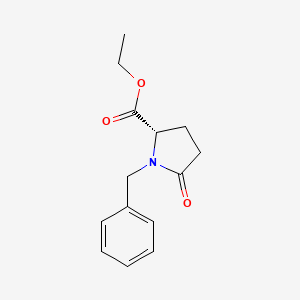
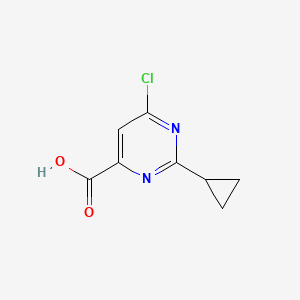
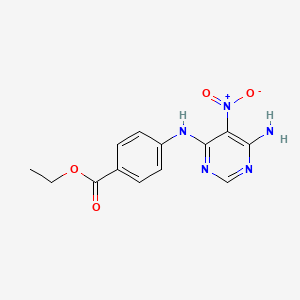
![2-[(2-chlorophenyl)sulfonyl]-N-(2,4-dichlorophenyl)acetamide](/img/structure/B2949889.png)
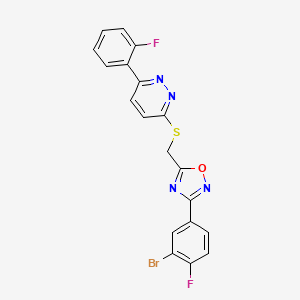

![N-Methyl-N-[2-[1-(1-methylpiperidin-4-yl)piperidin-4-yl]ethyl]but-2-ynamide](/img/structure/B2949897.png)
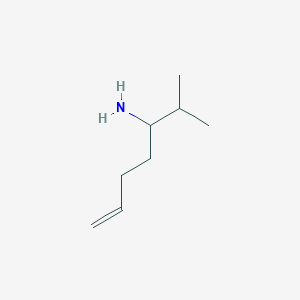
![N-(4-(methylthio)benzo[d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide](/img/structure/B2949899.png)
